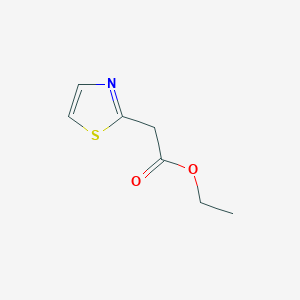

Ethyl 2-(thiazol-2-yl)acetate

Descripción general

Descripción

Ethyl 2-(thiazol-2-yl)acetate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-(thiazol-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under basic or acidic conditions:

-

Alkaline hydrolysis : Treatment with aqueous NaOH yields 2-(thiazol-2-yl)acetic acid. This reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon.

-

Acidic hydrolysis : Concentrated HCl promotes ester cleavage to the carboxylic acid, though this method is less commonly reported.

Reaction Table :

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Basic hydrolysis | NaOH (aq.) | 2-(Thiazol-2-yl)acetic acid | Room temperature, 12 hours |

| Acidic hydrolysis | HCl (conc.) | 2-(Thiazol-2-yl)acetic acid | Reflux, 6–8 hours |

Reduction Reactions

The ester group can be reduced to a primary alcohol:

-

Lithium aluminum hydride (LiAlH4) : Reduces the ester to 2-(thiazol-2-yl)ethanol. The reaction requires anhydrous conditions and is typically performed in tetrahydrofuran (THF) or diethyl ether.

Mechanism :

-

Nucleophilic attack by hydride on the carbonyl carbon.

-

Cleavage of the ester oxygen–aluminum bond to release the alcohol.

Reaction Conditions :

-

Temperature: 0°C to room temperature.

-

Yield: ~70–85% (estimated based on analogous esters).

Oxidation and Aerobic Degradation

Ethyl 2-(thiazol-2-yl)acetate derivatives exhibit susceptibility to oxidation:

-

Spontaneous aerobic oxidation : In the presence of atmospheric oxygen, analogs such as ethyl 2-phenyl-2-(thiazol-2-yl)acetate undergo hydroxylation to form glycolate derivatives (e.g., ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate) .

Proposed Mechanism :

-

Enolization : Deprotonation at the α-position forms an enolate.

-

Oxygen trapping : Reaction with O₂ generates a peroxo intermediate.

-

Rearrangement : Peroxide cyclization or homolytic cleavage leads to hydroxylated products .

Key Observations :

Nucleophilic Substitution and Alkylation

The thiazole ring’s nitrogen or sulfur atoms can participate in nucleophilic reactions:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl bromocyanoacetate) forms N-alkylated thiazolium salts, which may undergo further cyclization or rearrangement .

Example Reaction Pathway :

-

Salt formation : Benzothiazole derivatives react with ethyl bromocyanoacetate to form an intermediate salt.

-

Indole addition : Attack by indole at the electrophilic carbon generates a new adduct.

-

-Hydrogen shift : Final tautomerization yields substituted benzothiazole products .

Conditions :

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Dioxetane formation : Under oxidative conditions, peroxide intermediates may cyclize to form dioxetanes, which decompose to release CO₂ and generate simpler thiazole derivatives .

Significance :

-

These pathways highlight stability challenges in storage and applications requiring inert atmospheres .

Comparative Reactivity Insights

| Reaction Type | Key Functional Group | Reactivity Drivers |

|---|---|---|

| Hydrolysis | Ester | Electrophilic carbonyl carbon |

| Reduction | Ester | Hydride affinity |

| Oxidation | α-C–H bond | Enolate stability |

| Alkylation | Thiazole nitrogen | Nucleophilicity of N/S atoms |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Ethyl 2-(thiazol-2-yl)acetate has the molecular formula CHNOS. The compound is synthesized through several methods, with one common approach being the reaction of thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate under reflux conditions. This method allows for the efficient formation of the desired ester, which can be purified through recrystallization or column chromatography.

This compound exhibits a range of biological activities, making it a compound of interest in drug development.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have reported that it exhibits inhibition against both Gram-positive and Gram-negative bacteria at low micromolar concentrations. For instance, one study indicated an IC value as low as 50 μM against E. coli strains, showcasing its potential as a therapeutic agent in combating bacterial resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It effectively inhibits the growth of common pathogenic fungi, including Candida species, suggesting its applicability in antifungal therapies.

Anticancer Properties

Research highlights the anticancer potential of this compound. In vitro tests on human breast cancer cell lines (e.g., MDA-MB-231 and HeLa) revealed that it could inhibit cell growth by inducing apoptosis through caspase activation pathways. The IC values for these cell lines were reported to be 3.92 µg/mL and 11.4 µg/mL respectively, indicating strong antiproliferative effects comparable to conventional chemotherapeutic agents like cisplatin.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the thiazole ring or modifications to the ethyl acetate group can significantly impact efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(thiazol-4-yl)acetate | Thiazole at position 4 | Moderate antimicrobial |

| Ethyl 2-(benzothiazol-2-yl)acetate | Benzothiazole moiety | Enhanced anticancer activity |

| Ethyl 2-(aminothiazole)-4-acetate | Amino group substitution | Different reactivity |

Case Studies

- Antibacterial Efficacy : A study evaluated this compound against multiple E. coli strains and found effective inhibition at concentrations as low as 50 μM.

- Anticancer Activity : In vitro tests on human breast cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation by inducing apoptosis through specific signaling pathways.

- Fungal Inhibition : Testing against Candida species revealed that this compound could reduce fungal load effectively in vitro.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(thiazol-2-yl)acetate and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways .

Comparación Con Compuestos Similares

Ethyl 2-(thiazol-2-yl)acetate can be compared with other thiazole derivatives such as:

Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group, which can lead to different reactivity and biological activity.

2-(2-Benzothiazolyl)acetic acid: Contains a benzothiazole ring, which adds aromatic stability and can influence its chemical behavior and applications.

Thiazole-4-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity in different chemical environments.

Each of these compounds has unique properties and applications, making this compound a valuable compound for specific research and industrial purposes.

Actividad Biológica

Ethyl 2-(thiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibition activities. The synthesis methods and structure-activity relationships (SAR) are also discussed in detail.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazole ring attached to an ethyl acetate moiety. The general formula can be represented as CHNOS. The synthesis typically involves the reaction of thiazole derivatives with ethyl bromoacetate in the presence of a base, such as potassium carbonate, under reflux conditions. This approach allows for the efficient formation of the desired ester.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. In studies, it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, one study reported an IC value in the low micromolar range for selected bacterial strains, indicating strong antibacterial potential .

Antifungal Activity

The compound also shows antifungal activity, making it a candidate for treating fungal infections. Its efficacy was evaluated against common pathogenic fungi, revealing that it could inhibit fungal growth effectively at specific concentrations .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that it could induce apoptosis and inhibit cell proliferation through mechanisms involving the disruption of critical signaling pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may disrupt essential biological pathways, leading to its antimicrobial and anticancer effects. For instance, studies suggest that it may act as an inhibitor of DNA gyrase in bacteria, which is crucial for DNA replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in the thiazole ring or modifications to the ethyl acetate group can significantly impact its efficacy. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(thiazol-4-yl)acetate | Thiazole at position 4 | Moderate antimicrobial |

| Ethyl 2-(benzothiazol-2-yl)acetate | Benzothiazole moiety | Enhanced anticancer activity |

| Mthis compound | Methyl substitution | Reduced antifungal activity |

This table illustrates how slight modifications can lead to different biological outcomes, informing future synthetic strategies for developing more potent derivatives.

Case Studies

- Antibacterial Efficacy : A study evaluated this compound against E. coli strains and found it effective at concentrations as low as 50 μM, highlighting its potential as a therapeutic agent in combating bacterial resistance .

- Anticancer Activity : In vitro tests on human breast cancer cell lines revealed that this compound could inhibit cell growth by inducing apoptosis through caspase activation pathways .

- Fungal Inhibition : Testing against Candida species showed that this compound could significantly reduce fungal load in vitro, suggesting its potential application in antifungal therapies .

Propiedades

IUPAC Name |

ethyl 2-(1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMKLBXQEYBHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618638 | |

| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141704-11-2 | |

| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.